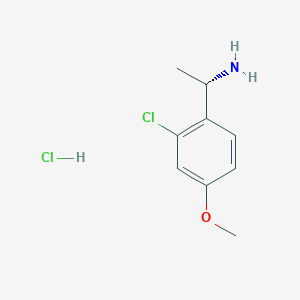
2-bromo-4-iodo-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-iodo-1,3-benzothiazole is an organic compound that belongs to the benzothiazole family. This compound features a benzene ring fused to a thiazole ring, with bromine and iodine atoms substituted at the 2 and 4 positions, respectively. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-4-iodo-1,3-benzothiazole typically involves the halogenation of 1,3-benzothiazole. One common method is the sequential halogenation process, where 1,3-benzothiazole is first brominated at the 2-position using bromine or a brominating agent like N-bromosuccinimide (NBS). This intermediate is then iodinated at the 4-position using iodine or an iodinating agent such as iodine monochloride (ICl) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using less hazardous solvents and reagents, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-iodo-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Major Products Formed:
Arylated Derivatives:
Scientific Research Applications
2-Bromo-4-iodo-1,3-benzothiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-bromo-4-iodo-1,3-benzothiazole and its derivatives involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit enzyme activity or interfere with DNA replication, leading to its antibacterial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
2-Bromo-1,3-benzothiazole: Lacks the iodine atom at the 4-position, which may affect its reactivity and biological activity.
4-Iodo-1,3-benzothiazole: Lacks the bromine atom at the 2-position, which can also influence its chemical properties and applications.
2,4-Dibromo-1,3-benzothiazole: Contains two bromine atoms instead of a bromine and an iodine atom, leading to different reactivity patterns.
Uniqueness: The presence of both bromine and iodine atoms in 2-bromo-4-iodo-1,3-benzothiazole provides unique reactivity and versatility in chemical synthesis.
Properties
CAS No. |
2709780-22-1 |
|---|---|
Molecular Formula |
C7H3BrINS |
Molecular Weight |
340 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



